molecular formula C24H26O2 B14536544 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one CAS No. 62297-98-7

2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one

Cat. No.: B14536544
CAS No.: 62297-98-7
M. Wt: 346.5 g/mol
InChI Key: OBYXYICYWHGPHP-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of ketones. This compound features a cyclohexanone ring substituted with a methyl group and a complex side chain containing phenyl groups and a conjugated ketone. The structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 2-methylcyclohexanone and 1,5-diphenylpent-4-en-1-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying aldol condensation and other organic reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cycloheptan-1-one: Similar structure but with a cycloheptane ring.

    1,2-Diphenyl-4-penten-1-one: Lacks the cyclohexanone ring but contains the diphenylpentenone moiety.

Uniqueness

The uniqueness of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one lies in its specific combination of a cyclohexanone ring with a complex side chain. This structure provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

CAS No.

62297-98-7

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-methyl-2-(3-oxo-1,5-diphenylpent-4-enyl)cyclohexan-1-one

InChI

InChI=1S/C24H26O2/c1-24(17-9-8-14-23(24)26)22(20-12-6-3-7-13-20)18-21(25)16-15-19-10-4-2-5-11-19/h2-7,10-13,15-16,22H,8-9,14,17-18H2,1H3

InChI Key

OBYXYICYWHGPHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C(CC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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